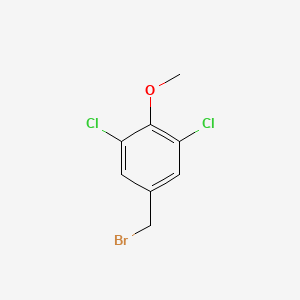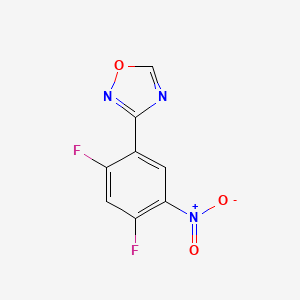![molecular formula C10H16N2O3 B12442171 [(2,4,5-Trimethoxyphenyl)methyl]hydrazine CAS No. 887595-27-9](/img/structure/B12442171.png)
[(2,4,5-Trimethoxyphenyl)methyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,4,5-Trimethoxyphenyl)methyl]hydrazine is a chemical compound with the molecular formula C10H16N2O3 It is characterized by the presence of a hydrazine group attached to a 2,4,5-trimethoxyphenylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,5-Trimethoxyphenyl)methyl]hydrazine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,4,5-Trimethoxyphenyl)methyl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
[(2,4,5-Trimethoxyphenyl)methyl]hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of [(2,4,5-Trimethoxyphenyl)methyl]hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to biological effects. For example, it can inhibit enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA.
Comparaison Avec Des Composés Similaires
[(2,4,5-Trimethoxyphenyl)methyl]hydrazine can be compared with other similar compounds, such as:
[(2,3,4-Trimethoxyphenyl)methyl]hydrazine: Similar structure but different substitution pattern on the phenyl ring.
[(3,4,5-Trimethoxyphenyl)methyl]hydrazine: Another isomer with different biological activities.
[(2,4-Dimethoxyphenyl)methyl]hydrazine: Lacks one methoxy group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
887595-27-9 |
|---|---|
Formule moléculaire |
C10H16N2O3 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
(2,4,5-trimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C10H16N2O3/c1-13-8-5-10(15-3)9(14-2)4-7(8)6-12-11/h4-5,12H,6,11H2,1-3H3 |
Clé InChI |
LNAFTOQYMNZXAH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CNN)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




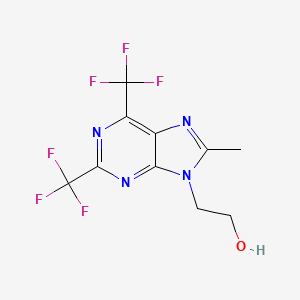
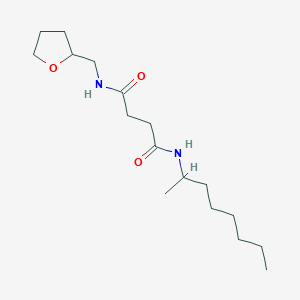
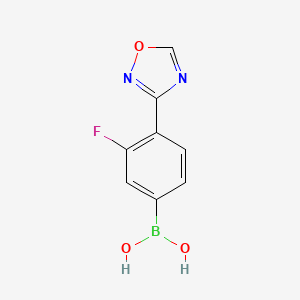


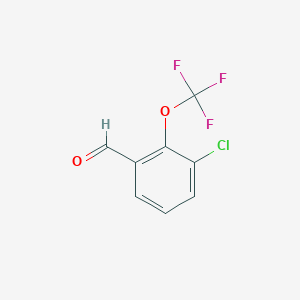

![(8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate](/img/structure/B12442144.png)

